molecular formula C18H22ClF3N6O2 B1139140 Buparlisib hydrochloride CAS No. 1312445-63-8

Buparlisib hydrochloride

Cat. No.: B1139140
CAS No.: 1312445-63-8
M. Wt: 446.9 g/mol
InChI Key: DGPLYAXBXJXEID-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

Buparlisib binds to the ATP-binding pocket of PI3Ks, preventing their activation. This inhibition blocks the downstream signaling of the PI3K/AKT/mTOR pathway, which is vital for cell growth and survival. The disruption of this pathway leads to reduced cell proliferation and increased apoptosis (programmed cell death) in cancer cells .

Biochemical Pathways

The primary pathway affected by Buparlisib is the PI3K/AKT/mTOR pathway . Inhibition of PI3K leads to decreased phosphorylation of AKT, which in turn reduces the activation of mTOR. This cascade effect results in the downregulation of protein synthesis, cell growth, and survival signals. Additionally, Buparlisib’s action can affect other pathways interconnected with PI3K/AKT/mTOR, such as those involving cell cycle regulation and apoptosis .

Pharmacokinetics

Buparlisib is orally bioavailable and exhibits good absorption. It has a moderate volume of distribution and is extensively metabolized in the liver, primarily by CYP3A4. The compound has a half-life that supports once-daily dosing. Its metabolites are excreted mainly via the urine. The pharmacokinetic profile of Buparlisib ensures adequate bioavailability and systemic exposure to exert its therapeutic effects .

Result of Action

At the molecular level, Buparlisib’s inhibition of PI3K leads to decreased phosphorylation of downstream targets such as AKT and mTOR. This results in reduced cell proliferation and increased apoptosis. At the cellular level, these molecular changes translate to inhibited tumor growth and potential tumor regression. Clinically, Buparlisib has shown efficacy in various cancer types, particularly those with aberrant PI3K pathway activation .

Action Environment

The efficacy and stability of Buparlisib can be influenced by several environmental factors. For instance, the presence of food can affect its absorption, and co-administration with CYP3A4 inhibitors or inducers can alter its metabolism. Additionally, the tumor microenvironment, including factors like hypoxia and pH, can impact the drug’s action. Understanding these factors is crucial for optimizing Buparlisib’s therapeutic potential .

Buparlisib hydrochloride represents a promising therapeutic agent targeting the PI3K pathway, offering potential benefits in the treatment of various cancers with dysregulated PI3K signaling.

: DrugBank : Breast Cancer Research

Biochemical Analysis

Biochemical Properties

Buparlisib hydrochloride selectively inhibits four isomers of PI3K, namely PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ . It achieves this by competitively binding the lipid kinase domain on adenosine 5’-triphosphate (ATP), thereby playing a crucial role in inhibiting proliferation, promoting apoptosis, and blocking angiogenesis, predominantly by antagonizing the PI3K/AKT pathway .

Cellular Effects

This compound has demonstrated effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been associated with prolonged stable disease (SD) in a small subset of patients with triple-negative breast cancer . Downmodulation of key nodes in the PI3K pathway was observed in patients who achieved SD .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It selectively inhibits four isomers of PI3K by competitively binding the lipid kinase domain on ATP .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the PI3K pathway . It interacts with enzymes or cofactors in this pathway and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Buparlisib Hydrochloride involves multiple steps, starting with the preparation of the core pyridinylpyrimidine structure. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Buparlisib Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major product formed from these reactions is this compound itself, with high purity achieved through careful control of reaction conditions and purification steps .

Scientific Research Applications

Buparlisib Hydrochloride has been extensively studied for its potential in cancer treatment. Its applications include:

    Chemistry: Used as a tool compound to study PI3K signaling pathways.

    Biology: Investigated for its effects on cell proliferation, apoptosis, and angiogenesis.

    Medicine: Under clinical trials for treating various cancers, including breast cancer and head and neck squamous cell carcinoma.

    Industry: Potential use in developing targeted cancer therapies

Comparison with Similar Compounds

Uniqueness: Buparlisib Hydrochloride is unique due to its pan-class I PI3K inhibition, making it effective against multiple PI3K isomers. This broad inhibition profile allows it to target various cancer types, although it also results in a higher incidence of side effects compared to more selective inhibitors .

Properties

IUPAC Name

5-(2,6-dimorpholin-4-ylpyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N6O2.ClH/c19-18(20,21)13-9-15(22)23-11-12(13)14-10-16(26-1-5-28-6-2-26)25-17(24-14)27-3-7-29-8-4-27;/h9-11H,1-8H2,(H2,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPLYAXBXJXEID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClF3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50156980
Record name Buparlisib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50156980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312445-63-8
Record name Buparlisib hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1312445638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buparlisib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50156980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BKM120-AAA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUPARLISIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/194LK4P5K1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

40 mg of 5-(2,6-Di-4-morpholinyl-4-pyrimidinyl)-4-(trifluoromethyl)pyridin-2-amine monohydrate monohydrochloride of Example 6 is equilibrated in 0.4 mL methanol in a vial at 25° C.±0.1 for 24 hours equilibration time (with constant agitation). The solution is evaporated to dryness by nitrogen flow at room temperature. The resulting solid is collected prior to complete dryness and examined by X-ray powder diffraction to yield Polymorph Form SE of the monohydrochloride salt of the compound of Formula A.
Quantity
0.4 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Charge a nitrogen-flushed 3 L reactor that equipped with an overhead stirrer, condenser, nitrogen inlet/outlet and 500 mL addition funnel with 51.3 g (0.125 mol, 1 eq.) of 5 and 247 g (312 mL) of acetone. Stir the slurry at 25° C. for 15 minutes. Filter through Celite (2-5 g). Wash the reactor and filter cake with 30 g (37 mL) of acetone and combine the wash with the filtrate. Rinse the reactor with methanol and dry it with heat and vacuum. Cool the reactor and re-charge the filtrate. Warm the solution to 50° C. Add a solution of 25.7 mL (0.125 mol, 1.03 eq.) of 5 N hydrogen chloride in isopropanol and 198 g (250 mL) of acetone over 2 h. Seed after the first 5% of the acid solution has been added (about 25 mL). Maintain temperature for 15 min. Cool to 10° C. and filter the solids. Wash the filter cake with 47 g (60 mL) of acetone and dry the solids at 50° C., 35 mbar for 16 h to afford 49.4 g (88.1% yield) of 6 as a yellow, crystalline solid. Following this procedure, Compound 6 is polymorph Form A of the monohydrochloride salt of the Compound of Formula A.
Name
Quantity
51.3 g
Type
reactant
Reaction Step One
Quantity
312 mL
Type
reactant
Reaction Step One
Quantity
25.7 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
88.1%

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